molecular formula C27H32N2O2 B2708384 N-[4-(methoxyethanimidoyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide CAS No. 400074-04-6

N-[4-(methoxyethanimidoyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide

Cat. No.: B2708384
CAS No.: 400074-04-6
M. Wt: 416.565
InChI Key: ASYLHCFMWOGHGS-RDRPBHBLSA-N
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Description

N-[4-(methoxyethanimidoyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxyethanimidoyl group attached to a phenyl ring, which is further connected to an adamantyl acetamide moiety. The presence of these functional groups contributes to its distinctive chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(methoxyethanimidoyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, such as 4-(methoxyethanimidoyl)phenyl and 2-(2-phenyl-2-adamantyl)acetamide. These intermediates are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(methoxyethanimidoyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential therapeutic applications, such as drug development or as a pharmacological tool.

    Industry: The compound can be utilized in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of N-[4-(methoxyethanimidoyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}-2-[4-(2-methyl-2-propanyl)phenoxy]acetamide
  • 2-(4-Methoxyphenyl)acetamide

Uniqueness

N-[4-(methoxyethanimidoyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, or industrial utility, making it a valuable subject for further research and development.

Properties

IUPAC Name

N-[4-[(E)-N-methoxy-C-methylcarbonimidoyl]phenyl]-2-(2-phenyl-2-adamantyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O2/c1-18(29-31-2)21-8-10-25(11-9-21)28-26(30)17-27(22-6-4-3-5-7-22)23-13-19-12-20(15-23)16-24(27)14-19/h3-11,19-20,23-24H,12-17H2,1-2H3,(H,28,30)/b29-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYLHCFMWOGHGS-RDRPBHBLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=CC=C(C=C1)NC(=O)CC2(C3CC4CC(C3)CC2C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC)/C1=CC=C(C=C1)NC(=O)CC2(C3CC4CC(C3)CC2C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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